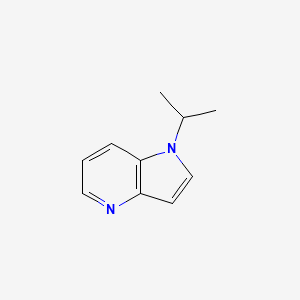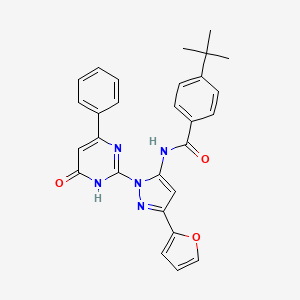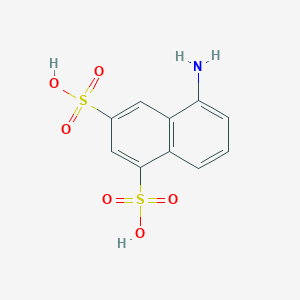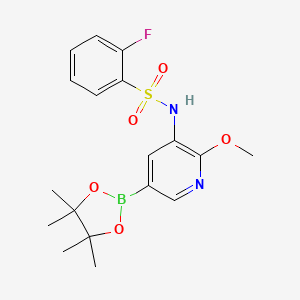
1,2-Bis(tetramethyldisiloxanyl)-ethane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,2-Bis(tetramethyldisiloxanyl)-ethane is an organosilicon compound characterized by the presence of two tetramethyldisiloxanyl groups attached to an ethane backbone
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,2-Bis(tetramethyldisiloxanyl)-ethane typically involves the reaction of ethylene with tetramethyldisiloxane in the presence of a catalyst. One common method is the hydrosilylation reaction, where a platinum-based catalyst is used to facilitate the addition of tetramethyldisiloxane to ethylene under controlled conditions. The reaction is usually carried out at elevated temperatures and pressures to achieve high yields.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and reaction of the starting materials. The use of advanced catalytic systems and optimized reaction conditions can enhance the scalability and cost-effectiveness of the production process.
化学反応の分析
Types of Reactions
1,2-Bis(tetramethyldisiloxanyl)-ethane can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form silanol derivatives.
Reduction: Reduction reactions can lead to the formation of silane derivatives.
Substitution: The silicon atoms in the compound can participate in substitution reactions, leading to the formation of various functionalized derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.
Substitution: Halogenating agents like chlorine or bromine can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions include silanol, silane, and various substituted derivatives, depending on the specific reagents and conditions used.
科学的研究の応用
1,2-Bis(tetramethyldisiloxanyl)-ethane has a wide range of applications in scientific research:
Chemistry: It is used as a precursor for the synthesis of advanced organosilicon compounds and materials.
Biology: The compound’s unique properties make it useful in the development of biocompatible materials and drug delivery systems.
Medicine: Research is ongoing into its potential use in medical implants and prosthetics due to its stability and biocompatibility.
Industry: It is used in the production of high-performance coatings, adhesives, and sealants.
作用機序
The mechanism of action of 1,2-Bis(tetramethyldisiloxanyl)-ethane involves its interaction with various molecular targets and pathways. The silicon atoms in the compound can form strong bonds with other elements, leading to the formation of stable complexes. These interactions can influence the compound’s reactivity and stability, making it suitable for various applications.
類似化合物との比較
Similar Compounds
1,2-Bis(trimethylsilyl)ethane: Similar in structure but with trimethylsilyl groups instead of tetramethyldisiloxanyl groups.
1,2-Bis(dimethylsilyl)ethane: Contains dimethylsilyl groups, offering different reactivity and properties.
1,2-Bis(phenylsilyl)ethane: Features phenylsilyl groups, which provide unique electronic and steric effects.
Uniqueness
1,2-Bis(tetramethyldisiloxanyl)-ethane is unique due to the presence of tetramethyldisiloxanyl groups, which impart distinct steric and electronic properties. These properties can enhance the compound’s stability and reactivity, making it suitable for specialized applications in materials science and organic synthesis.
特性
分子式 |
C10H30O2Si4 |
|---|---|
分子量 |
294.68 g/mol |
IUPAC名 |
dimethylsilyloxy-[2-[dimethylsilyloxy(dimethyl)silyl]ethyl]-dimethylsilane |
InChI |
InChI=1S/C10H30O2Si4/c1-13(2)11-15(5,6)9-10-16(7,8)12-14(3)4/h13-14H,9-10H2,1-8H3 |
InChIキー |
SIKFOBGBYHBHAK-UHFFFAOYSA-N |
正規SMILES |
C[SiH](C)O[Si](C)(C)CC[Si](C)(C)O[SiH](C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1-(4-(4,6-Dimethylbenzo[d]thiazol-2-yl)piperazin-1-yl)-2-(naphthalen-2-yloxy)ethanone](/img/structure/B14123103.png)


![3-[4-[4-(1,3-benzodioxol-5-ylmethyl)piperazine-1-carbonyl]phenyl]-2-sulfanylidene-1H-quinazolin-4-one](/img/structure/B14123112.png)
![(E)-3-(benzylsulfonyl)-N-(4-bromo-3-methylbenzo[d]thiazol-2(3H)-ylidene)propanamide](/img/structure/B14123116.png)


![2-[3-(4-fluoro-3-methylphenyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl]-N-[2-(propan-2-yl)phenyl]acetamide](/img/structure/B14123145.png)

![5-(2,4-difluorobenzyl)-2-(naphthalen-1-yl)pyrazolo[1,5-a]pyrazin-4(5H)-one](/img/structure/B14123167.png)

![(2E)-[2-(2,4-dimethylphenyl)hydrazinylidene][4-(4-methylphenyl)-1,3-thiazol-2-yl]ethanenitrile](/img/structure/B14123173.png)
![(3R,5R,8S,9S,10S,11S,13S,14S,17S)-17-[(1S)-1,2-dihydroxyethyl]-10,13-dimethyl-1,2,3,4,5,6,7,8,9,11,12,14,15,16-tetradecahydrocyclopenta[a]phenanthrene-3,11,17-triol](/img/structure/B14123175.png)

